4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione

Description

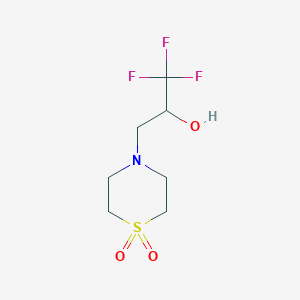

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1λ⁶-thiomorpholine-1,1-dione is a fluorinated heterocyclic compound featuring a thiomorpholine-1,1-dione core substituted with a 3,3,3-trifluoro-2-hydroxypropyl group. The thiomorpholine-1,1-dione scaffold is a six-membered sulfur-containing ring with two ketone oxygen atoms, imparting rigidity and polarity. The trifluoro-2-hydroxypropyl substituent introduces both lipophilicity (via the -CF₃ group) and hydrogen-bonding capacity (via the hydroxyl group), making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3S/c8-7(9,10)6(12)5-11-1-3-15(13,14)4-2-11/h6,12H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMASUUQQGRGPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 3,3,3-trifluoro-2-hydroxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the hydroxypropyl group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation, thereby affecting its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1λ⁶-thiomorpholine-1,1-dione becomes evident when compared to related thiomorpholine-1,1-dione derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Key Comparative Insights

Fluorination Effects: The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-(pentan-3-yl)-1λ⁶-thiomorpholine-1,1-dione . This is critical in pharmacokinetic optimization. In contrast, 4-[2-amino-4-(trifluoromethyl)phenyl]-1λ⁶-thiomorpholine-1,1-dione (from ) places the -CF₃ group on an aromatic ring, which may reduce conformational flexibility compared to the aliphatic -CF₃ in the target compound .

Hydroxy Group Influence: The 2-hydroxypropyl moiety introduces a polar, hydrogen-bonding site absent in analogs like 4-(3-aminopropyl)-1λ⁶-thiomorpholine-1,1-dione . This could improve aqueous solubility and target binding specificity.

Synthetic Accessibility: Compounds with aromatic substituents (e.g., 4-(4-Amino-3-methoxyphenyl)-derivative) often require multi-step coupling reactions , whereas the target compound’s aliphatic substituent may allow simpler alkylation of the thiomorpholine core.

Thermal and Chemical Stability: Fluorinated compounds generally exhibit higher thermal stability. For instance, thermogravimetric analysis (TGA) data in suggests fluorinated derivatives lose mass at higher temperatures compared to non-fluorinated counterparts .

Commercial Availability: Many thiomorpholine-1,1-dione derivatives, such as 4-(3-aminopropyl)-1λ⁶-thiomorpholine-1,1-dione hydrochloride, are commercially available (e.g., Toronto Research Chemicals) , but the target compound’s niche substitution may limit accessibility.

Biological Activity

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is a compound of interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, highlighting its relevance in pharmacology and medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with trifluorinated alcohols. Characterization is performed using techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry : To confirm molecular weight.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties. Key areas of investigation include:

- Antioxidant Activity : The compound exhibits moderate antioxidant properties compared to standard antioxidants like butylated hydroxyanisole (BHA) .

- Cytotoxicity : In vitro studies have shown that derivatives of this compound demonstrate significant cytotoxicity against cancer cell lines, particularly A549 (lung cancer) cells. The IC50 values for certain derivatives were reported as follows:

| Compound | IC50 (µg/ml) | Cell Line |

|---|---|---|

| 11b | 11.20 | A549 |

| 11c | 15.73 | A549 |

| 13b | 59.61 | A549 |

| 14b | 27.66 | A549 |

These findings suggest that the compound may serve as a lead structure for developing anticancer agents .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that the compound may interact with cellular pathways involved in oxidative stress and apoptosis.

Case Studies

Recent research has highlighted the potential application of this compound in treating various conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.